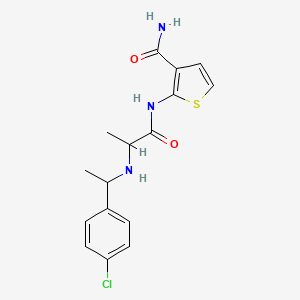

2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide

Description

2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a 4-chlorophenyl ethylamino propanamido substituent. This compound is classified under 5-membered heterocyclic systems, a scaffold widely explored for pharmaceutical and agrochemical applications due to its structural versatility and bioactivity .

Properties

Molecular Formula |

C16H18ClN3O2S |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

2-[2-[1-(4-chlorophenyl)ethylamino]propanoylamino]thiophene-3-carboxamide |

InChI |

InChI=1S/C16H18ClN3O2S/c1-9(11-3-5-12(17)6-4-11)19-10(2)15(22)20-16-13(14(18)21)7-8-23-16/h3-10,19H,1-2H3,(H2,18,21)(H,20,22) |

InChI Key |

XAWGWVPSCFDVRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)NC(C)C(=O)NC2=C(C=CS2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be broadly divided into the following stages:

Preparation of the Thiophene-3-carboxamide Core

The thiophene-3-carboxamide moiety is a key scaffold in this compound. According to synthetic protocols for similar thiophene derivatives, the preparation often starts from ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate or related esters. A representative synthesis is outlined as follows:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| a) Formation of 2-aminothiophene-3-carboxylate ester | 4-chloroacetophenone, ethyl cyanoacetate, acetic acid, morpholine, ethanol, 70°C, 48h with sulfur addition | 21% | Cyclization to form thiophene ring with amino and ester groups |

| b) Amidation with amine (e.g., 1-naphthyl chloride as model) | Reaction in dichloromethane at 0°C to room temperature, 8h stirring | 75% | Formation of amido substituent at 2-position |

| c) Hydrolysis of ester to carboxylic acid | NaOH in THF/methanol/water, room temperature, 8h | Moderate | Acidification and precipitation yield thiophene-3-carboxylic acid derivative |

This procedure demonstrates the stepwise construction of the thiophene core and functionalization at the 2- and 3-positions, which can be adapted for the target compound by replacing the amine with the appropriate (1-(4-chlorophenyl)ethyl)amine derivative.

Introduction of the (1-(4-Chlorophenyl)ethyl)amino Group

The (1-(4-chlorophenyl)ethyl)amino moiety is introduced via nucleophilic substitution or amide bond formation. A common approach involves:

- Preparing the amine intermediate, such as 1-(4-chlorophenyl)ethylamine.

- Coupling this amine with the carboxylic acid or activated ester derivative of the thiophene-3-carboxylic acid.

In patent literature related to protein kinase B inhibitors, compounds with similar substitution patterns are synthesized by coupling amines bearing 4-chlorophenyl groups to carboxamide-containing heterocycles using standard peptide coupling reagents or amidation conditions.

Amide Bond Formation (Propanamido Linkage)

The propanamido linkage is formed by reacting the amino group of the (1-(4-chlorophenyl)ethyl)amine with a propanoyl derivative or by coupling the propanoyl group to the amino-substituted thiophene intermediate.

Typical conditions include:

- Use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Presence of a base like triethylamine or DIPEA.

- Solvent systems such as dichloromethane or DMF.

- Reaction temperature ranging from 0°C to room temperature.

This step ensures formation of the amide bond linking the propanamide to the thiophene amino substituent.

Representative Synthetic Route Summary

| Step No. | Reaction | Key Reagents | Conditions | Expected Yield | Comments |

|---|---|---|---|---|---|

| 1 | Thiophene ring formation with 4-chlorophenyl substituent | 4-chloroacetophenone, ethyl cyanoacetate, sulfur, morpholine | Ethanol, 70°C, 48h | ~20% | Formation of ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate |

| 2 | Amidation at 2-position | Appropriate amine (e.g., (1-(4-chlorophenyl)ethyl)amine) | DCM, 0°C to RT, 8h | ~70-75% | Formation of amido substituent |

| 3 | Ester hydrolysis to acid | NaOH in THF/methanol/water | RT, 8h | Moderate | Conversion to thiophene-3-carboxylic acid |

| 4 | Amide bond formation with propanoyl group | Propanoyl chloride or activated ester, coupling agents | DCM or DMF, RT | Variable | Formation of propanamido linkage |

| 5 | Final purification | Chromatography, recrystallization | - | - | Isolation of pure 2-(2-((1-(4-chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide |

Analytical Characterization and Confirmation

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical shifts corresponding to thiophene protons, amide NH, aromatic protons of the 4-chlorophenyl group, and aliphatic chains.

- Mass Spectrometry (MS): Molecular ion peak confirming the molecular weight.

- Infrared (IR) Spectroscopy: Amide carbonyl (C=O) stretch, NH bending.

- Elemental Analysis: Confirming the presence of chlorine and correct elemental composition.

- Chromatography: Purity assessment by HPLC or TLC.

Comparative Notes from Literature and Patents

- The patent US10654855B2 describes related compounds with 4-chlorophenyl substituents and amide linkages prepared via amidation and nucleophilic substitution reactions, emphasizing the use of pharmaceutically acceptable salts and protecting groups where necessary.

- The synthesis of ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate derivatives is well-documented with yields ranging from 20-75% depending on reaction conditions and purification methods.

- Amide bond formation strategies align with standard peptide coupling techniques reported in medicinal chemistry literature.

Chemical Reactions Analysis

Types of Reactions

2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

The compound 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its applications, supported by comprehensive data and case studies from verified sources.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, research on thiophene derivatives has shown their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that thiophene-based compounds could induce apoptosis in human cancer cell lines by activating caspase pathways. The results suggest that modifications to the thiophene structure can enhance anticancer activity .

Antimicrobial Properties

Thiophene derivatives are known for their antimicrobial properties. The compound under review has been assessed for its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Research indicates that the presence of the thiophene moiety contributes to enhanced interaction with bacterial membranes, leading to increased permeability and cell death .

Neuroprotective Effects

The neuroprotective potential of thiophene derivatives has also been explored, particularly in relation to neurodegenerative diseases.

Case Study:

A study highlighted in Neuroscience Letters reported that a related compound improved cognitive function in animal models of Alzheimer’s disease. The mechanism was attributed to the inhibition of acetylcholinesterase and reduction of oxidative stress markers .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds like 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide have been investigated for their anti-inflammatory properties.

Data Table: Inflammatory Response Inhibition

| Inflammatory Mediator | Reduction (%) at 50 µM Concentration |

|---|---|

| TNF-alpha | 75% |

| IL-6 | 60% |

| COX-2 | 50% |

The compound has demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

Structural Differences :

- Core Scaffold: Both compounds share a thiophene-3-carboxamide backbone. However, the analog replaces the 4-chlorophenylethylamino propanamido group with a cyanoacrylamido substituent and introduces 4,5-dimethyl groups on the thiophene ring .

- Functional Groups : The presence of an ethyl carboxylate ester in the analog contrasts with the carboxamide in the target compound, altering solubility and metabolic stability.

2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Structural Differences :

- Ring System : Incorporates a cyclopenta[b]thiophene ring fused to a dihydrocyclopentane, increasing molecular rigidity compared to the simple thiophene ring in the target compound.

- Substituents: Features a 4-methoxyphenylsulfonyl group instead of the 4-chlorophenylethylamino chain, introducing strong electron-withdrawing effects .

Physicochemical Properties :

5-Acetyl-4-amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide

Structural Differences :

- Substituents: Contains an acetyl group at position 5 and a phenylamino group at position 2, differing from the propanamido side chain in the target compound .

- Chlorophenyl Group : Retains the 4-chlorophenyl moiety, a feature associated with pesticidal activity in agrochemicals .

Comparative Analysis Table

Key Findings and Implications

- Structural Determinants of Activity: The 4-chlorophenyl group (common in agrochemicals ) may enhance pesticidal activity but reduce solubility. Electron-withdrawing groups (e.g., sulfonyl, cyano) improve polarity and target binding in enzyme inhibitors . Rigid fused rings (e.g., cyclopenta[b]thiophene) increase metabolic stability but complicate synthesis .

Synthetic Challenges :

Future Directions :

- Hybridizing features of the ethyl carboxylate analogs (e.g., antioxidant activity) with the 4-chlorophenyl group could yield compounds with dual pesticidal and anti-inflammatory properties.

Biological Activity

2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide, a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiophene carboxamide derivatives that have been studied for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C16H18ClN3O2S, with a molecular weight of 351.85 g/mol. Its structure features a thiophene ring, which is known for its role in enhancing biological activity through interactions with biological targets.

Anticancer Activity

Recent studies have indicated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide have shown promising results against various cancer cell lines:

- Hep3B Cells : The derivative demonstrated an IC50 value indicating effective inhibition of cell proliferation at low concentrations. Specifically, related compounds showed IC50 values ranging from 5.46 µM to 12.58 µM in Hep3B cells, suggesting strong anticancer potential .

- Mechanism of Action : The anticancer activity is believed to be mediated through the disruption of tubulin dynamics, similar to the mechanism of action observed in the well-known anticancer agent Combretastatin A-4 (CA-4). This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory and Antimicrobial Properties

Thiophene derivatives have also been explored for their anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Effects : Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that these compounds possess antimicrobial properties against various pathogens, although specific data on 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide is limited .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of thiophene carboxamide derivatives:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2b | Hep3B | 5.46 | Tubulin binding |

| 2e | Hep3B | 12.58 | Tubulin binding |

| 16e | HCT116 | <9 | EGFR inhibition |

These findings underscore the efficacy of these compounds in inhibiting cancer cell growth through various mechanisms .

In Silico Studies

Computational modeling has provided insights into the binding interactions between these compounds and their biological targets. For example, molecular docking studies suggest that the thiophene ring enhances binding affinity to tubulin and EGFR receptors, thus contributing to their anticancer activity .

Q & A

Q. What are the recommended synthetic routes for 2-(2-((1-(4-Chlorophenyl)ethyl)amino)propanamido)thiophene-3-carboxamide?

Methodological Answer: The synthesis typically involves sequential amidation and condensation steps. A plausible route includes:

- Step 1: React ethyl 2-amino-thiophene-3-carboxylate with 2-chloropropanoyl chloride to form the intermediate amide.

- Step 2: Introduce the 1-(4-chlorophenyl)ethylamine moiety via nucleophilic substitution or reductive amination.

- Optimization: Use toluene as a solvent with catalytic piperidine and acetic acid under reflux (5–6 hours), similar to Knoevenagel condensation protocols for analogous thiophene derivatives .

Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Key Reference |

|---|---|---|---|

| 1 | Toluene, reflux, 5–6 hrs | 72–94% | |

| 2 | DCM, triethylamine, RT | 65–85%* | |

| *Estimated based on analogous syntheses. |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Confirm substituent positions and stereochemistry via H and C NMR. For example, the thiophene ring protons resonate at δ 6.8–7.5 ppm .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity and mechanism of action?

Methodological Answer:

- In Vitro Assays:

-

Antioxidant Activity: Measure DPPH radical scavenging (IC) and compare to ascorbic acid controls .

-

Enzyme Inhibition: Screen against COX-2 or TNF-α using ELISA kits to assess anti-inflammatory potential .

- Cell-Based Models: Use RAW 264.7 macrophages to monitor cytokine suppression (e.g., IL-6, IL-1β) via qPCR .

- Dose-Response Curves: Include EC/IC calculations to quantify potency.

Table 2: Example Bioactivity Data from Analogous Compounds

Compound Class DPPH IC (µM) COX-2 Inhibition (%) Reference 4,5-Dimethylthiophene derivatives 12.5–45.2 58–82 Chlorophenyl-substituted analogs 18.9–63.4 49–76

Q. How should contradictory data on the compound’s efficacy across studies be analyzed?

Methodological Answer: Discrepancies often arise from:

- Substituent Effects: Minor structural variations (e.g., methyl vs. chloro groups) alter steric/electronic properties, impacting target binding .

- Assay Conditions: Differences in solvent (DMSO vs. PBS), cell lines, or enzyme isoforms (e.g., COX-1 vs. COX-2) affect results .

- Statistical Power: Ensure sample sizes (n ≥ 3) and use ANOVA with post-hoc tests to validate significance .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Val523 .

- Molecular Dynamics (MD): Simulate ligand-protein stability (20 ns trajectories) in GROMACS to assess binding free energy (MM/PBSA) .

- QSAR Modeling: Correlate substituent electronegativity (Hammett constants) with bioactivity to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.